molecular formula C6H4FN2+ B14715802 4-Fluorobenzenediazonium CAS No. 20460-01-9

4-Fluorobenzenediazonium

Cat. No.: B14715802
CAS No.: 20460-01-9
M. Wt: 123.11 g/mol
InChI Key: NPDITFPCIZIEMJ-UHFFFAOYSA-N
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Description

4-Fluorobenzenediazonium is an aromatic diazonium compound with the chemical formula C6H4FN2+. It is a derivative of benzenediazonium, where a fluorine atom is substituted at the para position of the benzene ring. This compound is known for its reactivity and is widely used in organic synthesis, particularly in the formation of aryl fluorides and other aromatic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluorobenzenediazonium can be synthesized through a diazotization reaction. The process typically involves the reaction of 4-fluoroaniline with sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl) or tetrafluoroboric acid (HBF4). The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium salt formed .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves similar diazotization procedures but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzenediazonium undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions to form aryl fluorides.

    Coupling Reactions: It can couple with phenols, amines, and other aromatic compounds to form azo compounds.

    Reduction Reactions: It can be reduced to form 4-fluoroaniline.

Common Reagents and Conditions

Major Products Formed

    Aryl Fluorides: Formed through nucleophilic substitution.

    Azo Compounds: Formed through coupling reactions.

    4-Fluoroaniline: Formed through reduction.

Scientific Research Applications

4-Fluorobenzenediazonium has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of fluorinated aromatic compounds and polymers.

    Biology: Employed in the modification of biomolecules and surfaces for studying biological interactions.

    Medicine: Investigated for its potential in drug development and as a labeling agent in diagnostic techniques.

    Industry: Utilized in the production of dyes, pigments, and advanced materials.

Mechanism of Action

The mechanism of action of 4-fluorobenzenediazonium involves the generation of reactive intermediates, such as aryl radicals or cations, which can undergo various transformations. The diazonium group (N2+) is a good leaving group, facilitating nucleophilic substitution and coupling reactions. The presence of the fluorine atom enhances the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluorobenzenediazonium is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. The fluorine atom increases the compound’s stability and makes it a valuable intermediate in the synthesis of fluorinated aromatic compounds .

Properties

IUPAC Name

4-fluorobenzenediazonium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN2/c7-5-1-3-6(9-8)4-2-5/h1-4H/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDITFPCIZIEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+]#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN2+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397096
Record name 4-fluorobenzenediazonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20460-01-9
Record name 4-fluorobenzenediazonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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